4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol
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Overview
Description
4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is a complex organic compound that features a phenol group substituted with a benzyloxy group and a pyrazolyl-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 4-benzyloxyphenol with 3-(3-thienyl)-1H-pyrazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, while the pyrazolyl-thienyl moiety may interact with hydrophobic pockets in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-benzyloxyphenol: A simpler compound with similar structural features but lacking the pyrazolyl-thienyl moiety.
3-(3-thienyl)-1H-pyrazole: Contains the pyrazolyl-thienyl moiety but lacks the benzyloxyphenol structure.
4-benzyloxy-3-methoxybenzyl alcohol: Another compound with a benzyloxy group but different functional groups and applications.
Uniqueness
4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is unique due to its combination of a phenol group, benzyloxy group, and pyrazolyl-thienyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C20H16N2O2S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-phenylmethoxy-2-(5-thiophen-3-yl-1H-pyrazol-4-yl)phenol |
InChI |
InChI=1S/C20H16N2O2S/c23-19-7-6-16(24-12-14-4-2-1-3-5-14)10-17(19)18-11-21-22-20(18)15-8-9-25-13-15/h1-11,13,23H,12H2,(H,21,22) |
InChI Key |
BCPPOPVBLJTNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C3=C(NN=C3)C4=CSC=C4 |
Origin of Product |
United States |
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